N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide
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Description
The compound "N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide" is a Schiff base, which is a class of organic compounds typically formed by the condensation of an aldehyde with a hydrazide. These compounds are known for their diverse applications in various fields such as medicinal chemistry, coordination chemistry, and materials science due to their ability to act as ligands and form complexes with metals .
Synthesis Analysis
The synthesis of similar Schiff bases often involves the reaction of an aldehyde with a hydrazide in the presence of a catalyst or under reflux conditions. For instance, the synthesis of a related compound, "N'-(4-methoxybenzylidene)benzenesulfonohydrazide," was achieved by reacting 4-methoxybenzaldehyde with benzenesulfonohydrazide, which is a process that could be analogous to the synthesis of the compound . The reaction conditions typically include the use of a solvent such as ethanol and an acid catalyst like acetic acid .
Molecular Structure Analysis
The molecular structure of Schiff bases is characterized by the presence of an azomethine group (-C=N-) linking two aromatic rings. The structure is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the crystal structure of a similar compound was determined using single-crystal X-ray diffraction, revealing the dihedral angle between the benzene rings and the presence of hydrogen bonding in the crystal lattice .
Chemical Reactions Analysis
Schiff bases like "N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide" can participate in various chemical reactions, including complexation with metals, which can alter their physical and chemical properties. The presence of electron-donating and electron-withdrawing groups on the aromatic rings can influence the reactivity of the azomethine group and the overall stability of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of Schiff bases are influenced by their molecular structure. The presence of substituents such as methoxy and chloro groups can affect properties like solubility, melting point, and density. The compound's spectroscopic properties, including IR and NMR spectra, provide insights into the functional groups present and the electronic environment within the molecule. Theoretical studies, such as density functional theory (DFT) calculations, can predict the potential energy surfaces, HOMO-LUMO gaps, and charge transfer within the molecule, which are crucial for understanding its reactivity and potential applications .
Scientific Research Applications
1. Benzophenone Derivatives and UV Filters
Benzophenones are a class of organic compounds widely used as UV filters, fragrance enhancers, and photoinitiators. For example, Benzophenone-4, also known as sulisobenzone, is prevalent in sunscreens, toiletries, and cosmetics to extend shelf life by preventing photodegradation. It's worth noting that these compounds, including Benzophenone-4, have been associated with allergic contact dermatitis in certain occupational exposures, indicating their sensitizing potential (Caruana, 2011). Furthermore, the urinary metabolites of these substances, such as 4-methylbenzylidene camphor, are used as biomarkers to assess exposure, indicating their widespread use in various consumer products (Murawski, 2020).
2. Sigma Receptor Scintigraphy in Cancer Research
In cancer research, compounds structurally similar to "N'-(3-chloro-4-methoxybenzylidene)benzenesulfonohydrazide" have been used in imaging studies. For instance, a study utilized N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) for imaging primary breast tumors, leveraging its preferential binding to sigma receptors overexpressed on breast cancer cells (Caveliers, 2002).
3. Exposure and Toxicity of Related Compounds
Some derivatives and structurally related compounds have been associated with clinical toxicity and severe intoxication. For example, N-methoxybenzyl derivatives of substituted phenethylamine, known for their potent serotoninergic effects, have been implicated in clinical intoxications and fatalities (Hill, 2013), (Tang, 2014).
properties
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-20-14-8-7-11(9-13(14)15)10-16-17-21(18,19)12-5-3-2-4-6-12/h2-10,17H,1H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEOFNKTHCPJNX-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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